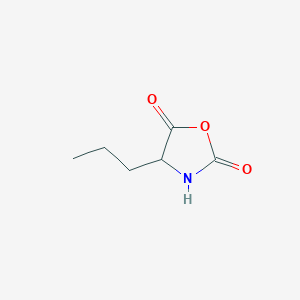
4-Propyloxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyloxazolidine-2,5-dione is a heterocyclic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its utility in various chemical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloxazolidine-2,5-dione typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the cyclization of 1,2-amino alcohols with formaldehyde under acidic conditions . Another approach involves the use of molecular iodine and hydroxylamine in a one-pot reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Propyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Functionalized oxazolidines.
Aplicaciones Científicas De Investigación
4-Propyloxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-Propyloxazolidine-2,5-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. This interaction is facilitated by the oxazolidine ring, which mimics the transition state of enzyme-catalyzed reactions .
Comparación Con Compuestos Similares
- 4-Propyl-1,3-oxazolidine-2,5-dione
- 2,5-Oxazolidinedione, 4-propyl-
Comparison: 4-Propyloxazolidine-2,5-dione is unique due to its specific substitution pattern on the oxazolidine ring. This substitution influences its reactivity and interaction with biological targets, making it distinct from other oxazolidine derivatives .
Propiedades
Número CAS |
29774-87-6 |
|---|---|
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
4-propyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) |
Clave InChI |
LLQDIFNIOZIFCA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)OC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


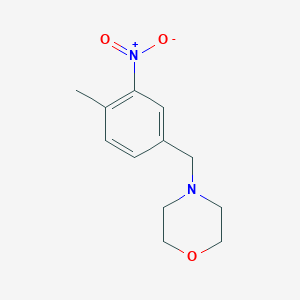
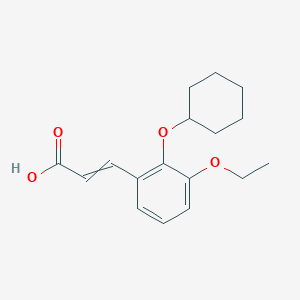

![1-bromo-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B11723494.png)

![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723507.png)
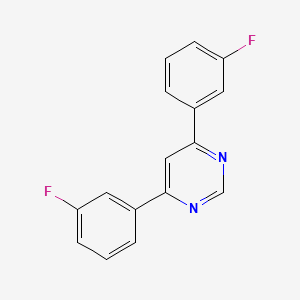
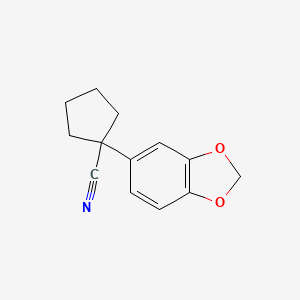
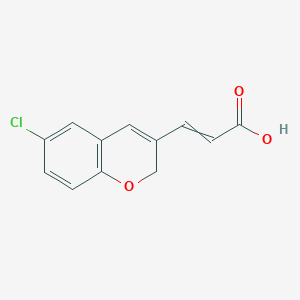
![5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole](/img/structure/B11723535.png)
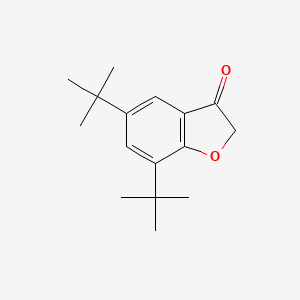

![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)

